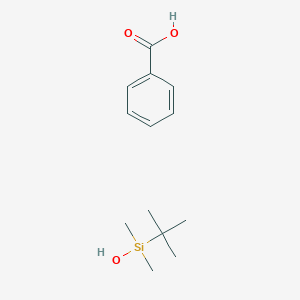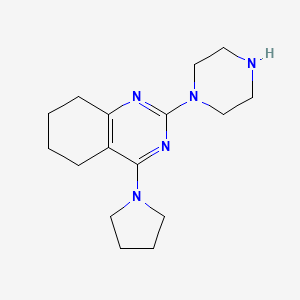
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with piperazine and pyrrolidine groups. These substitutions confer distinct chemical properties that make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminobenzonitrile and piperazine can be reacted in the presence of a suitable catalyst to form the quinazoline core. Subsequent substitution reactions introduce the pyrrolidine group, often requiring specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Its chemical properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its interaction with neurotransmitter receptors in the brain may result in altered neuronal signaling, which could be beneficial in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone
- 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
- (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its quinazoline core, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable molecule for various applications.
Properties
CAS No. |
76781-41-4 |
|---|---|
Molecular Formula |
C16H25N5 |
Molecular Weight |
287.40 g/mol |
IUPAC Name |
2-piperazin-1-yl-4-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H25N5/c1-2-6-14-13(5-1)15(20-9-3-4-10-20)19-16(18-14)21-11-7-17-8-12-21/h17H,1-12H2 |
InChI Key |
YYVSGZVQWXYXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCNCC3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


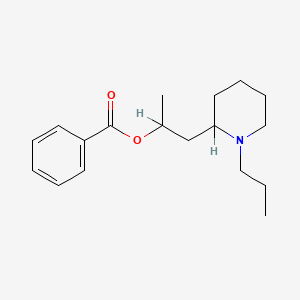
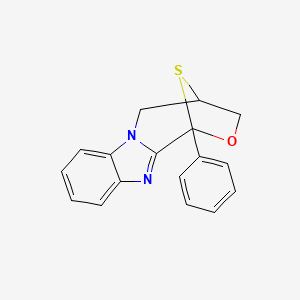
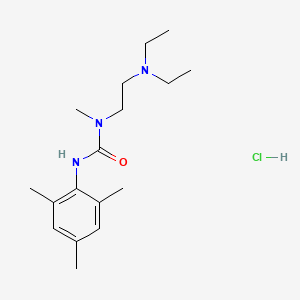
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
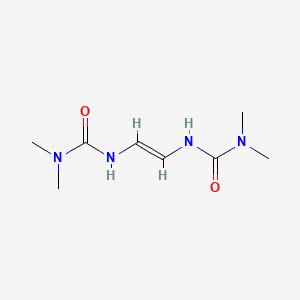
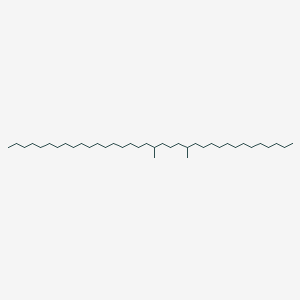
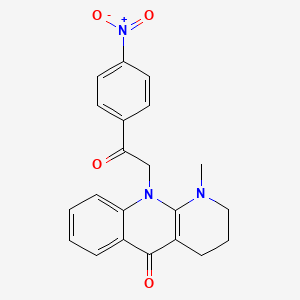

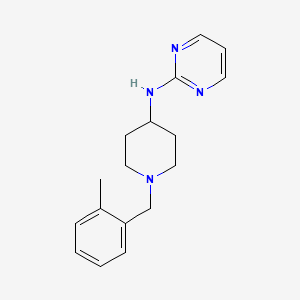
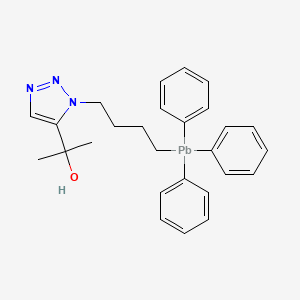
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
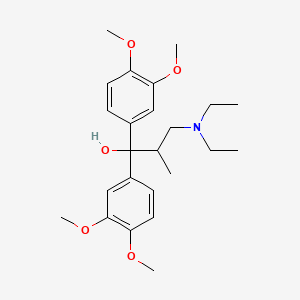
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
